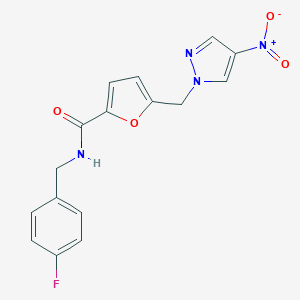![molecular formula C12H9F3N4O4 B213643 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B213643.png)
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is widely used in scientific research for its unique properties.
作用机制
The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves the inhibition of various kinases, including BTK and ITK. BTK plays a crucial role in the activation of B-cells, while ITK is involved in the activation of T-cells. Inhibition of these kinases leads to the suppression of immune cell activation, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also has anti-inflammatory effects and can suppress the production of pro-inflammatory cytokines. Additionally, it has been found to have immunomodulatory effects and can enhance the function of immune cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in lab experiments is its potency as a kinase inhibitor. It has been found to be more potent than other inhibitors of BTK and ITK. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide in scientific research. One potential direction is the development of new inhibitors that are more potent and selective. Another direction is the exploration of its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to investigate its potential toxicity and safety in humans.
Conclusion:
In conclusion, 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound that has potential applications in scientific research due to its unique properties. It has been found to be a potent inhibitor of various kinases and can be used in the treatment of various diseases. However, further studies are needed to explore its potential applications and limitations.
合成方法
The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves several steps. The first step involves the reaction of 4-nitro-1H-pyrazole with 4-(trifluoromethoxy)benzaldehyde in the presence of a base to form an intermediate product. The intermediate product is then reacted with N-(4-chloro-3-nitrophenyl)acetamide in the presence of a reducing agent to form the final product.
科学研究应用
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide has several potential applications in scientific research. It has been found to be a potent inhibitor of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and others. This makes it a potential candidate for the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
属性
产品名称 |
2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
|---|---|
分子式 |
C12H9F3N4O4 |
分子量 |
330.22 g/mol |
IUPAC 名称 |
2-(4-nitropyrazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H9F3N4O4/c13-12(14,15)23-10-3-1-8(2-4-10)17-11(20)7-18-6-9(5-16-18)19(21)22/h1-6H,7H2,(H,17,20) |
InChI 键 |
CRJZDPQVALNDFC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C=N2)[N+](=O)[O-])OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-bromo-2-fluorophenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213564.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B213575.png)
![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
